5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid
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Overview
Description
5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom This specific compound is characterized by the presence of a methyl group at the 5-position, a p-tolyl group at the 3-position, and a carboxylic acid group at the 5-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of p-tolyl nitrile oxide with methyl acrylate under mild conditions to form the desired isoxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the isoxazole ring can yield various derivatives, including dihydroisoxazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of p-tolyl carboxylic acid derivatives.
Reduction: Formation of dihydroisoxazole derivatives.
Substitution: Formation of substituted p-tolyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. It serves as a precursor for various functionalized isoxazoles.
Biology: In biological research, 5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid
- 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
- 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid
Comparison: Compared to similar compounds, 5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of both a methyl group and a p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability and specificity in various reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-9(6-4-8)10-7-12(2,11(14)15)16-13-10/h3-6H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLDOMZBSISNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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